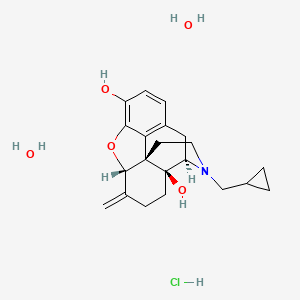
Methylcyclopropyltryptamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: MCPT can be synthesized through various chemical routes. One common method involves the methoxylation of camptothecin, a naturally occurring compound in Camptotheca acuminata . The reaction typically requires methanol and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of MCPT often involves the extraction of camptothecin from the bark and seeds of Camptotheca acuminata, followed by chemical modification to introduce the methoxy group . This process is optimized for large-scale production to meet the demand for its use in anticancer therapies .
化学反応の分析
Types of Reactions: MCPT undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on MCPT, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various organic reagents can be employed depending on the desired functional group.
Major Products:
10-Hydroxycamptothecin (HCPT): Formed through oxidation, HCPT retains significant anticancer activity.
Other Derivatives: Depending on the reaction conditions, various derivatives with modified biological activities can be synthesized.
科学的研究の応用
MCPT has a wide range of applications in scientific research:
作用機序
MCPT exerts its effects primarily through the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription . By stabilizing the complex between topoisomerase I and DNA, MCPT prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells .
類似化合物との比較
Camptothecin (CPT): The parent compound from which MCPT is derived.
10-Hydroxycamptothecin (HCPT): A major metabolite of MCPT with similar anticancer properties.
Irinotecan and Topotecan: Synthetic derivatives of camptothecin used in clinical settings.
Uniqueness of MCPT: MCPT is unique due to its methoxy group, which enhances its solubility and bioavailability compared to camptothecin . This modification also contributes to its potent anticancer activity, making it a valuable compound in cancer research and therapy .
特性
CAS番号 |
1373918-63-8 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C14H18N2/c1-16(12-6-7-12)9-8-11-10-15-14-5-3-2-4-13(11)14/h2-5,10,12,15H,6-9H2,1H3 |
InChIキー |
LVOSBNVSQLXACL-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CNC2=CC=CC=C21)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


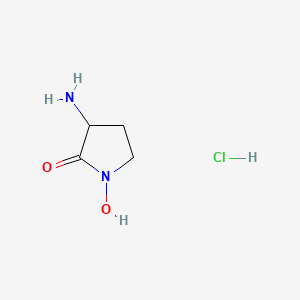
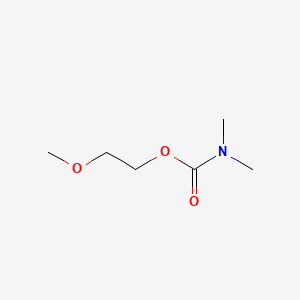
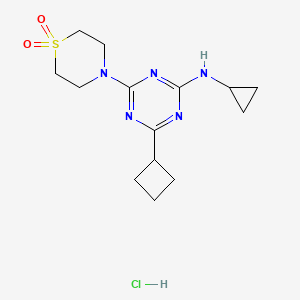

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
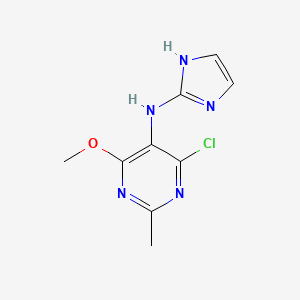
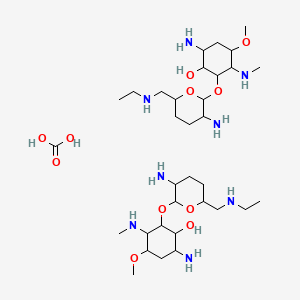
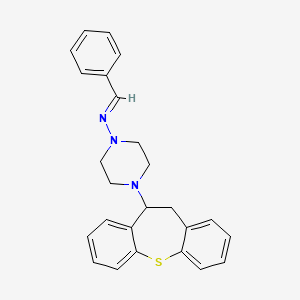
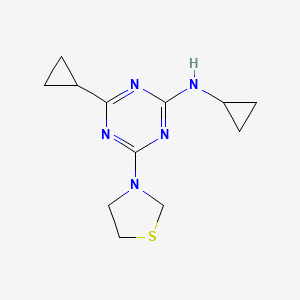
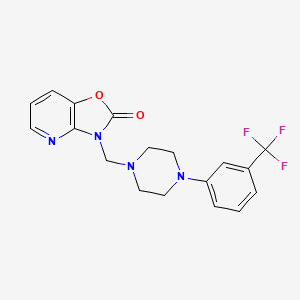
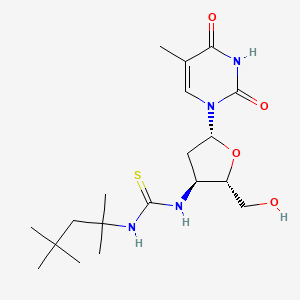
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
